molecular formula C23H22N4O3S3 B11286541 N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B11286541
M. Wt: 498.6 g/mol
InChI Key: GPIMQMHPOKGWBU-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylaniline, 4-ethoxybenzaldehyde, and other reagents necessary for constructing the thiazolopyrimidine core. The reaction conditions may involve:

    Condensation reactions: To form the thiazolopyrimidine ring.

    Thioether formation: To introduce the thioacetamide group.

    Purification steps: Such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For large-scale production.

    Automated synthesis: To ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: To form sulfoxides or sulfones.

    Reduction: To reduce the thioxo group to a thiol.

    Substitution: To replace functional groups with others.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield thiols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing other complex molecules.

    Biology: For studying enzyme interactions and protein binding.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide exerts its effects involves:

    Molecular targets: Such as enzymes or receptors.

    Pathways: Including signal transduction pathways and metabolic pathways.

    Binding interactions: With specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class with similar structures.

    Phenylacetamides: Compounds with similar functional groups.

Uniqueness

N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is unique due to its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C23H22N4O3S3

Molecular Weight

498.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H22N4O3S3/c1-4-30-16-9-7-15(8-10-16)27-20-19(33-23(27)31)21(29)26-22(25-20)32-12-18(28)24-17-11-13(2)5-6-14(17)3/h5-11H,4,12H2,1-3H3,(H,24,28)(H,25,26,29)

InChI Key

GPIMQMHPOKGWBU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=C(C=CC(=C4)C)C)SC2=S

Origin of Product

United States

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